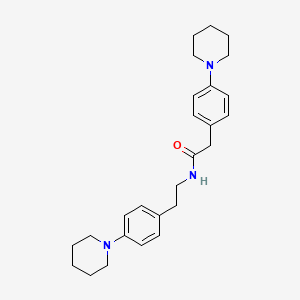
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- is a complex organic compound that belongs to the class of acetamides. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the piperidine ring often imparts significant biological activity, making such compounds of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Phenethyl Groups: This step might involve nucleophilic substitution reactions where phenethyl groups are introduced to the piperidine ring.
Acetylation: The final step could involve the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the piperidine ring to a corresponding N-oxide.
Reduction: Reduction reactions could reduce the carbonyl group in the acetamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmacologically active agent, possibly in the development of new drugs.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- would depend on its specific biological activity. Generally, such compounds might interact with:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways: Involving signal transduction, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-piperidinophenyl)-: Lacks the phenethyl group, which might alter its biological activity.
N-(4-piperidinophenethyl)-acetamide: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperidine ring and phenethyl groups in Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- might confer distinct biological properties, making it a compound of interest for further research.
Propiedades
Número CAS |
38591-52-5 |
|---|---|
Fórmula molecular |
C26H35N3O |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H35N3O/c30-26(21-23-9-13-25(14-10-23)29-19-5-2-6-20-29)27-16-15-22-7-11-24(12-8-22)28-17-3-1-4-18-28/h7-14H,1-6,15-21H2,(H,27,30) |
Clave InChI |
IGZSOTNBAPYRHK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


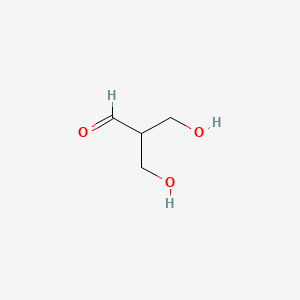
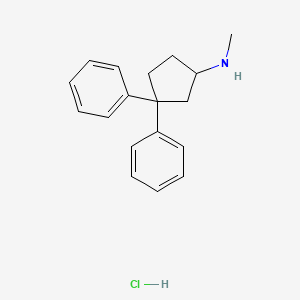
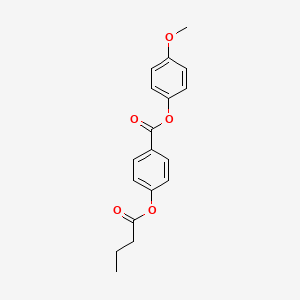
![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)
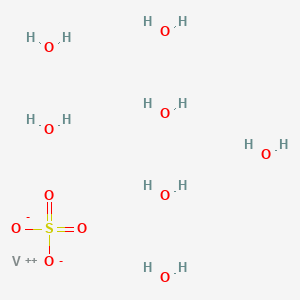

![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
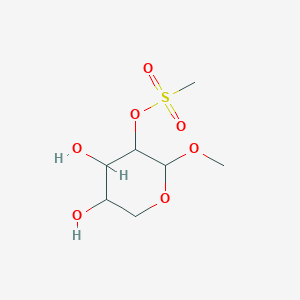
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)
